4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Overview
Description
Meriolin 1 is a synthetic compound belonging to the class of indole alkaloids. It is a hybrid molecule derived from the naturally occurring marine alkaloids meridianins and variolins . Meriolins, including Meriolin 1, exhibit potent kinase inhibitory activities, particularly against cyclin-dependent kinases (CDKs), making them of significant interest in pharmacological and medicinal research .
Mechanism of Action
Target of Action
The primary target of 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, inhibiting their activity and resulting in changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can influence these cellular processes by modulating the activity of these pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, potentially improving its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound’s action at the molecular and cellular levels can have significant effects on cell behavior .
Biochemical Analysis
Biochemical Properties
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine has shown to inhibit FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with these receptors can influence these biochemical reactions.
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
The synthesis of Meriolin 1 involves a series of chemical reactions. One of the synthetic routes includes the Masuda borylation followed by Suzuki coupling . The process begins with the treatment of the starting material with sodium hydride, followed by reaction with different sulfonyl chlorides to yield various meriolin derivatives . Another method involves the reaction with mesyl chloride to form an intermediate, which is then converted to Meriolin 1 through a domino reaction with N-Boc-4-iodopyrimidine-2-amine and subsequent acid/base deprotection
Chemical Reactions Analysis
Meriolin 1 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of Meriolin 1 itself involves substitution reactions, such as the Suzuki coupling.
Oxidation and Reduction: While specific oxidation and reduction reactions of Meriolin 1 are not detailed, its structural analogs undergo such reactions in various synthetic pathways.
Cyclization: The formation of the indole ring structure in Meriolin 1 involves cyclization reactions.
Common reagents used in these reactions include sodium hydride, sulfonyl chlorides, mesyl chloride, and N-Boc-4-iodopyrimidine-2-amine . The major products formed from these reactions are various meriolin derivatives, each with potential biological activity .
Scientific Research Applications
Meriolin 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Meriolin 1 is structurally related to meridianins and variolins, both of which are marine-derived alkaloids with kinase inhibitory properties . Compared to variolin B, Meriolin 1 displays enhanced specificity toward CDKs, particularly CDK2 and CDK9 . This specificity makes Meriolin 1 a more potent inhibitor with better antiproliferative and proapoptotic properties in human tumor cell cultures . Other similar compounds include Meriolin 3, which also exhibits potent antitumor activity .
Properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-11-14-5-3-9(16-11)8-6-15-10-7(8)2-1-4-13-10/h1-6H,(H,13,15)(H2,12,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSJJZIICGOIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C3=NC(=NC=C3)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469811 | |
Record name | MERIOLIN 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341998-55-8 | |
Record name | MERIOLIN 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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